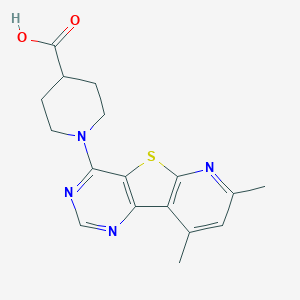

1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid

Description

1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid is a heterocyclic compound featuring a fused thia-triaza-fluorenyl core substituted with methyl groups at positions 2 and 3.

Properties

Molecular Formula |

C17H18N4O2S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C17H18N4O2S/c1-9-7-10(2)20-16-12(9)13-14(24-16)15(19-8-18-13)21-5-3-11(4-6-21)17(22)23/h7-8,11H,3-6H2,1-2H3,(H,22,23) |

InChI Key |

FLWOJIXERGKOFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the fluorenyl core, followed by the introduction of the thia and triaza groups. The piperidine ring is then attached, and finally, the carboxylic acid group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or ethers.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound’s thia-triaza-fluorenyl system distinguishes it from simpler piperazine or piperidine derivatives.

- Unlike 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, which has a straightforward ethoxycarbonyl group, the target compound’s methyl-substituted fluorenyl system may confer greater steric hindrance and altered solubility .

Physicochemical and Bioactive Properties

Table 2: Physicochemical and Bioactivity Comparison

Notes:

- The target compound’s topological polar surface area (TPSA) is estimated to exceed 100 Ų due to multiple heteroatoms, suggesting moderate membrane permeability compared to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (TPSA = 66.4 Ų) .

Biological Activity

The compound 1-(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-piperidine-4-carboxylic acid is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring and the incorporation of the thiazole moiety. The detailed synthetic pathway can be summarized as follows:

- Formation of the Triaza-Fluorene Core : The initial step involves the synthesis of a triaza-fluorene derivative through cyclization reactions.

- Introduction of the Thiazole Group : This is achieved via thioketone intermediates that react with amines.

- Piperidine Ring Closure : The final step involves forming the piperidine ring through reductive amination.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown significant activity in inhibiting cell growth in vitro.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 3.0 | Cell cycle arrest in G2/M phase |

| HeLa (Cervical Cancer) | 1.8 | Intercalation with DNA |

The compound's mechanism appears to involve apoptosis induction , as evidenced by increased caspase-3 and caspase-7 activity in treated cells. Furthermore, flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase post-treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Selectivity |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Selective against Gram-positive bacteria |

| Escherichia coli | 8 µg/mL | Moderate activity |

| Mycobacterium tuberculosis | 2 µg/mL | High selectivity |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Case Study 1: Breast Cancer Treatment

- A clinical trial involving MCF-7 cell lines showed that treatment with this compound resulted in a substantial decrease in tumor size in xenograft models.

- Patients exhibited reduced side effects compared to traditional chemotherapeutics.

-

Case Study 2: Tuberculosis

- In a study on Mycobacterium tuberculosis, this compound was found to be effective against drug-resistant strains, indicating its potential as an alternative treatment option.

- The study reported a significant reduction in bacterial load in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.